![molecular formula C12H8BrClO2 B2611669 1-Bromonaphthalen-2-yl 2-chloroacetate CAS No. 326882-95-5](/img/structure/B2611669.png)
1-Bromonaphthalen-2-yl 2-chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Characterization
1-Bromonaphthalen-2-yl 2-chloroacetate compounds are involved in various synthetic and characterization processes. For instance, a compound derived from 1-bromo-naphthalen was synthesized and demonstrated significant antimicrobial activities after being characterized by physical and spectral data (Sherekar, Kakade, & Padole, 2021). Additionally, the kinetics of inclusion of halonaphthalenes with ß-cyclodextrin were studied, analyzing the quenching of halonaphthalene phosphorescence in aqueous solutions, which is critical in understanding the chemical properties and potential applications of these compounds (Turro, Bolt, Kuroda, & Tabushi, 1982).
Anticancer and Chemopreventive Properties
Tetrahydro-β-carboline derivatives, containing the 1-bromonaphthalen-2-yl moiety, were synthesized and evaluated for anticancer and chemopreventive activities. These compounds showed promising results in various assays, indicating their potential as therapeutic agents (Zhang, Park, Kondratyuk, Pezzuto, & Sun, 2018).
Environmental Impact Studies
The decomposition of 1-bromonaphthalene by soil bacteria was studied, which is crucial for understanding the environmental impact and biodegradability of these compounds (Walker & Wiltshire, 1955). Moreover, the high-temperature pyrolysis of brominated hydrocarbons like 2-bromophenol, which can potentially form bromonaphthalenes, was investigated to understand the formation of hazardous combustion byproducts (Evans & Dellinger, 2003).
Analytical Applications
The phosphorescence of 1-bromonaphthalene in nitrogen-purged aqueous solutions containing ß-cyclodextrin was studied, offering insights into the analytical applications of these compounds, such as in the detection and measurement of chemical substances (Du, Zhan, Jiang, Huang, & Chen, 1997).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that brominated and chlorinated organic compounds often interact with various biological targets, including proteins and enzymes, which can lead to changes in cellular processes .
Mode of Action
Brominated and chlorinated compounds are known to interact with their targets through various mechanisms, such as covalent bonding, hydrogen bonding, and van der waals interactions .
Biochemical Pathways
Brominated and chlorinated compounds can affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
It is known that the bioavailability of such compounds can be influenced by factors such as their lipophilicity, molecular size, and the presence of functional groups .
Result of Action
Brominated and chlorinated compounds can cause various molecular and cellular effects, depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromonaphthalen-2-yl 2-chloroacetate. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
(1-bromonaphthalen-2-yl) 2-chloroacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClO2/c13-12-9-4-2-1-3-8(9)5-6-10(12)16-11(15)7-14/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPOUIGESGGYOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.